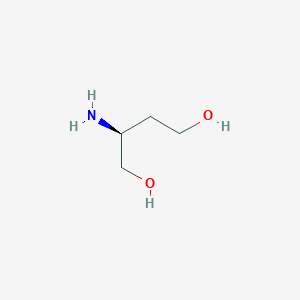

(2S)-2-aminobutane-1,4-diol

Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols are indispensable building blocks in the synthesis of complex molecules. rsc.orgscirp.orgunr.edu.ar Their utility stems from their bifunctional nature, which allows for a wide range of chemical transformations. In organic synthesis, they are frequently employed as chiral auxiliaries and as precursors for chiral ligands used in asymmetric catalysis, a process that selectively produces one enantiomer of a desired product. scirp.orgunr.edu.arnih.govbohrium.com This control over stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities.

The impact of chiral amino alcohols is particularly profound in medicinal chemistry. It is estimated that as many as half of all pharmaceutical drugs contain a chiral amine moiety in their structure. nih.gov Chiral amino alcohols are prevalent structural motifs in numerous natural products and synthetic bioactive compounds, including many approved drugs. wikipedia.orgfrontiersin.org For instance, they are key components in the synthesis of HIV protease inhibitors and various adrenergic receptor agonists. nih.govresearchgate.net The amino acids serine and hydroxyproline (B1673980) are naturally occurring examples of alkanolamines, underscoring their biological relevance. wikipedia.org The synthesis of these compounds can be achieved through various methods, including chemical routes that often require protecting groups and metal catalysts, as well as biocatalytic approaches that utilize enzymes for high stereoselectivity. rsc.orgnih.govnih.gov

Overview of the Research Landscape for (2S)-2-aminobutane-1,4-diol

This compound, with the chemical formula C₄H₁₁NO₂, is a specific chiral amino alcohol that has been a subject of targeted research. nih.gov It serves as a valuable synthon, or building block, for creating more complex, optically pure molecules. researchgate.net

Research has focused on developing efficient synthetic pathways to produce this compound and its enantiomer. One innovative approach involves a one-pot process combining the chemocatalytic hydration of acrolein with enzymatic reactions. researchgate.net In this method, a benzaldehyde (B42025) lyase is engineered to catalyze the coupling of 3-hydroxypropanal (B37111) and formaldehyde (B43269), forming 1,4-dihydroxybutan-2-one. researchgate.netresearchgate.net This intermediate can then be converted into optically pure 2-aminobutane-1,4-diol (B3032749) through asymmetric transamination catalyzed by a transaminase. researchgate.net This chemoenzymatic cascade demonstrates a modern strategy for synthesizing valuable chemicals from simple starting materials. researchgate.net

The compound is recognized for its potential as a precursor to other significant chemicals. For example, it is related to the synthesis of 1,2,4-butanetriol (B146131), a polyol used in the production of various materials and as a precursor for pharmaceuticals. researchgate.net The structural properties of this compound make it a useful intermediate in synthetic chemistry. Like other amino alcohols, it is often available as a hydrochloride salt to improve stability. sigmaaldrich.com

Below are the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₁₁NO₂ | nih.gov |

| Molecular Weight | 105.14 g/mol | nih.gov |

| Canonical SMILES | C(CO)C@@HN | nih.gov |

| InChI Key | PYBVXNWDSBYQSA-BYPYZUCNSA-N | nih.gov |

| CAS Number | 10405-07-9 | nih.gov |

The following table provides a comparison of this compound with related chiral amino alcohols.

| Compound Name | Molecular Formula | Key Structural Feature | Common Application Area |

| This compound | C₄H₁₁NO₂ | 1,4-amino alcohol | Chiral building block researchgate.net |

| L-Threoninol ((2R,3R)-2-aminobutane-1,3-diol) | C₄H₁₁NO₂ | 1,3-amino alcohol | Peptide modification acs.org |

| (S)-2-aminobutan-1-ol | C₄H₁₀NO | 1,2-amino alcohol | Pharmaceutical synthon frontiersin.org |

| (2R)-2-Aminobutane-1,4-diol | C₄H₁₁NO₂ | 1,4-amino alcohol | Building block for pharmaceuticals and agrochemicals |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVXNWDSBYQSA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558978 | |

| Record name | (2S)-2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10405-07-9 | |

| Record name | (2S)-2-Amino-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10405-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereoselective Synthesis of 2s 2 Aminobutane 1,4 Diol

Chemoenzymatic and Biocatalytic Pathways to (2S)-2-aminobutane-1,4-diol

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. nih.gov The use of enzymes, either as isolated catalysts or within whole-cell systems, provides an attractive alternative to traditional chemical methods for producing chiral compounds like this compound. nih.govrsc.org

Engineering of Enzymatic Cascades for Enantiopure this compound Production

Multi-enzyme cascades are increasingly employed for the efficient synthesis of enantiomerically pure products from renewable and low-cost starting materials. uva.nl These one-pot reactions can involve several sequential enzymatic steps to build complex molecules with high atom economy. uva.nlresearchgate.net

A notable example is the synthesis of optically pure 2-aminobutane-1,4-diol (B3032749) through a one-pot process that combines chemocatalytic hydration of acrolein with enzymatic transformations. researchgate.netresearchgate.net This process begins with the hydration of acrolein to 3-hydroxypropanal (B37111). Subsequently, an engineered benzaldehyde (B42025) lyase facilitates the coupling of 3-hydroxypropanal and formaldehyde (B43269) to produce 1,4-dihydroxybutan-2-one. researchgate.net This intermediate is then converted to the target amino diol through transamination catalyzed by a transaminase. researchgate.netresearchgate.net This chemoenzymatic cascade demonstrates a novel approach to synthesizing valuable chemicals from simple starting materials. researchgate.netresearchgate.net

Sustainable Biotransformations Utilizing C1 Feedstocks for Amino Diol Synthesis

The utilization of one-carbon (C1) feedstocks, such as formaldehyde and methanol (B129727), represents a promising strategy for the sustainable production of value-added chemicals. nih.govresearchgate.net These feedstocks can be derived from the reduction of CO2 or from other readily available sources. researchgate.net

The synthesis of chiral 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol from formaldehyde is a key example of valorizing C1 molecules. researchgate.netresearchgate.net A significant challenge in using formaldehyde is its potential to inactivate enzymes. researchgate.net However, researchers have successfully employed thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde lyase, to catalyze C-C bond formation involving formaldehyde. researchgate.netresearchgate.net

In one such biocatalytic process, an engineered benzaldehyde lyase from Herbiconiux sp. SALV-R1 was used to couple 3-hydroxypropanal and formaldehyde, yielding 1,4-dihydroxybutan-2-one. researchgate.net This intermediate was then subjected to transamination using a transaminase to produce optically pure 2-aminobutane-1,4-diol. researchgate.netresearchgate.net This method highlights a sustainable route from C1 molecules to valuable chemicals. researchgate.netresearchgate.net

Methanol is another attractive C1 feedstock for bioconversion. acs.org Multi-enzyme cascade reactions have been developed to produce valuable chemicals from methanol and pyruvate (B1213749). For example, a one-pot system using an alcohol oxidase, a pyruvate aldolase, and a catalase has been optimized for the production of 2-keto-4-hydroxybutyrate (2-KHB), a precursor for various chemicals. acs.org This demonstrates the potential of using multi-enzyme systems for the bioconversion of methanol into more complex molecules. acs.org

Asymmetric Chemical Synthetic Approaches to this compound

In addition to biocatalytic methods, several asymmetric chemical strategies have been developed for the stereoselective synthesis of this compound and its precursors. These methods often rely on chiral catalysts or the use of starting materials from the chiral pool.

Enantioselective Reduction Strategies in the Synthesis of this compound

Enantioselective reduction of prochiral ketones is a fundamental method for synthesizing chiral alcohols. In the context of this compound synthesis, the catalytic reduction of a suitable precursor is a key step. For instance, the asymmetric hydrogenation of 2-aminobutan-1,3-dione using chiral catalysts like ruthenium-BINAP complexes can yield the desired diol with high enantiomeric excess.

Another approach involves the reduction of an azide-containing precursor. A short and efficient enantioselective synthesis of the HIV protease inhibitor amprenavir, which shares structural similarities with the target compound, was achieved using a Co-catalyzed hydrolytic kinetic resolution of a racemic azido-epoxide as the key chirality-inducing step. researchgate.net

The reduction of a nitro group to an amino group is also a viable strategy. The catalytic reduction of 2-nitrobutane-1,4-diol using palladium on carbon (Pd/C) and hydrogen gas is a common method for preparing the racemic aminobutane-1,4-diol. Subsequent chiral resolution would be necessary to obtain the enantiopure (S)-isomer.

Chiral Pool Utilization in the Stereocontrolled Preparation of this compound Precursors

The chiral pool, comprising readily available, enantiomerically pure natural products like amino acids, serves as a valuable source for the synthesis of complex chiral molecules. researchgate.netresearchgate.net L-aspartic acid is a common starting material for the synthesis of this compound precursors. researchgate.net

A typical synthetic sequence involves the protection of the amino and carboxylic acid functionalities of L-aspartic acid, followed by reduction of one of the carboxyl groups to an alcohol. For example, diethyl L-aspartate hydrochloride can be N-protected with a Boc group, and the resulting diester can be reduced with a strong reducing agent like lithium aluminum hydride to afford N-Boc-(S)-2-aminobutane-1,4-diol. thieme-connect.de This protected diol can then be used in further synthetic steps.

The use of chiral pool α-amino acids is a powerful tool for establishing key stereocenters in the total synthesis of structurally diverse natural products. researchgate.net This strategy allows for the creation of pivotal stereocenters in optically active compounds through substrate-controlled asymmetric reactions. researchgate.net

Multi-step Reaction Sequences for Accessing this compound

The synthesis of this compound often involves multi-step reaction sequences that require careful selection of protecting groups to ensure chemoselectivity.

An efficient synthesis of orthogonally protected 2-aminobutane-1,4-diols has been reported starting from L-aspartic acid. researchgate.net The synthetic route begins with the protection of the amino group of L-aspartic acid methyl ester. The two carboxylic acid groups are then reduced to alcohols, yielding the protected 2-aminobutane-1,4-diol. researchgate.net The use of orthogonal protecting groups allows for the selective deprotection and further functionalization of the amino and hydroxyl groups. researchgate.net

For example, starting from diethyl L-aspartate hydrochloride, the amino group is protected with a Boc group. thieme-connect.de The resulting N-Boc-L-aspartate diethyl ester is then reduced using lithium aluminum hydride in tetrahydrofuran (B95107) to yield N-Boc-(S)-2-aminobutane-1,4-diol. thieme-connect.de This diol can be further functionalized, for instance, by converting the hydroxyl groups into mesylates using methanesulfonyl chloride and pyridine. thieme-connect.de These multi-step sequences provide access to versatile intermediates for the synthesis of more complex molecules. researchgate.netthieme-connect.de

Data Tables

Table 1: Key Enzymes in the Biocatalytic Synthesis of this compound

| Enzyme | Role | Source Organism |

| Benzaldehyde Lyase | C-C bond formation | Herbiconiux sp. SALV-R1 |

| Transaminase | Asymmetric amination | Prauserella sp. PE36, Pseudomonas putida NBRC 14164 |

| Carbonyl Reductase | Reduction of ketone | Candida magnoliae |

| Alcohol Oxidase | Methanol oxidation | Pestalotiopsis fici |

| Pyruvate Aldolase | Aldol condensation | Deinococcus radiodurans |

Table 2: Chiral Catalysts and Reagents in Asymmetric Synthesis

| Catalyst/Reagent | Reaction Type | Application |

| Ruthenium-BINAP complexes | Asymmetric hydrogenation | Reduction of 2-aminobutan-1,3-dione |

| Co(salen) complex | Hydrolytic kinetic resolution | Resolution of racemic azido-epoxides |

| Palladium on carbon (Pd/C) | Catalytic hydrogenation | Reduction of 2-nitrobutane-1,4-diol |

| Lithium aluminum hydride (LiAlH4) | Reduction | Reduction of esters to alcohols |

Table 3: Starting Materials from the Chiral Pool

| Starting Material | Target Precursor | Key Transformation |

| L-Aspartic acid | N-Boc-(S)-2-aminobutane-1,4-diol | Protection and reduction |

| L-Phenylalanine | Enantiopure 2-phenylglycinol | Multi-enzyme cascade |

Strategic Applications of 2s 2 Aminobutane 1,4 Diol As a Chiral Building Block

Utility in the Asymmetric Synthesis of Complex Organic Molecules

The precise spatial arrangement of functional groups in (2S)-2-aminobutane-1,4-diol allows for a high degree of stereochemical control in chemical reactions. This makes it an invaluable tool for chemists aiming to construct enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Enabling Chiral Scaffolds for Drug Discovery and Development

The synthesis of novel therapeutics often relies on the creation of chiral scaffolds, which are core molecular frameworks with specific stereochemistry. This compound serves as an effective starting material for generating such scaffolds. For instance, it is a precursor in the synthesis of more complex chiral 1,2-amino alcohols, a motif found in various bioactive molecules. amanote.comresearchgate.net Its utility has been demonstrated in the development of potential drug candidates, including thrombin inhibitors, which are crucial in anticoagulant therapies. acs.orgresearchgate.net

The Boc-protected form of this compound, specifically (S)-(-)-2-(Boc-amino)-1,4-butanediol, is a key intermediate in these synthetic pathways. dcfinechemicals.com This derivative can be used to synthesize thiourea-based organocatalysts and bis-copper (II) complex-based catalysts, which are instrumental in facilitating asymmetric Michael addition reactions.

Precursors for the Synthesis of Specific Amino Alcohol Derivatives

This compound is a direct precursor to a variety of amino alcohol derivatives with significant biological and chemical interest. Through enzymatic or chemical transformations, it can be converted into other valuable chiral building blocks. For example, enzymatic processes involving transaminases can be employed for the stereoselective synthesis of various chiral amines and amino alcohols starting from precursors like this compound. researchgate.netmdpi.com

One notable application is in the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a key intermediate for the HIV-protease inhibitor Nelfinavir. mdpi.com This highlights the compound's role in accessing crucial components for antiviral drug manufacturing. rsc.org The ability to selectively modify the hydroxyl and amino groups of this compound allows for the construction of a diverse array of complex molecules with tailored properties.

Role in the Design and Construction of Advanced Materials

Beyond its applications in pharmaceuticals, this compound is also finding use in the development of advanced materials, where its chirality can impart unique properties to polymers and other chemical constructs.

Integration into Polymer Architectures and High-Value Chemical Intermediates

The functional groups of this compound make it a suitable monomer for incorporation into polymer backbones. Its diol functionality allows for the formation of polyesters and polyurethanes, while the amino group can be used to introduce specific functionalities or to create cross-linked networks. The inherent chirality of the monomer can influence the macroscopic properties of the resulting polymer, such as its thermal behavior, mechanical strength, and biodegradability.

Furthermore, this compound serves as a precursor to other high-value chemical intermediates. For example, its derivatives can be used in the synthesis of various specialty chemicals. lookchem.com The production of 1,4-butanediol (B3395766) (BDO), a large-scale commodity chemical, from renewable resources is an area of active research, and biocatalytic routes starting from chiral precursors are being explored. chemicalbook.comgoogle.comgoogle.com

Exploration in Artificial Biopolymer Constructs

The structural similarity of this compound to natural amino acids and sugars makes it an intriguing candidate for the construction of artificial biopolymers. These synthetic macromolecules aim to mimic the structure and function of natural biopolymers like peptides and oligonucleotides. The incorporation of this compound into these constructs can introduce specific folding patterns and recognition sites due to its defined stereochemistry and the hydrogen bonding capabilities of its functional groups. Research in this area is exploring the potential of such artificial biopolymers in applications ranging from catalysis to biomaterials and drug delivery.

Chemical Transformations and Derivatization Strategies of 2s 2 Aminobutane 1,4 Diol

Protective Group Manipulation and Functional Group Interconversions

The selective manipulation of the amine and hydroxyl groups of (2S)-2-aminobutane-1,4-diol is crucial for its application in multi-step syntheses. Protecting groups are temporarily introduced to mask one or more functional groups, preventing them from reacting while other parts of the molecule are modified. The choice of protecting group is critical and depends on the desired reaction conditions for subsequent steps.

Commonly, the amino group is protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. The Boc group is readily introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable under a wide range of conditions, except for strong acids. researchgate.netthieme-connect.de For instance, N-Boc-(S)-2-aminobutane-1,4-diol can be synthesized from the reduction of the corresponding N-Boc protected aspartic acid diester with a reducing agent like lithium aluminum hydride (LiAlH₄). thieme-connect.de

The hydroxyl groups can also be protected, for example, as silyl (B83357) ethers or acetals, depending on the required stability. researchgate.net The differential protection of the two hydroxyl groups can be challenging but allows for regioselective functionalization.

Once the desired transformations are complete, the protecting groups can be removed under specific conditions to regenerate the original functional group. For example, the Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Functional group interconversions further expand the synthetic utility of this compound. The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For example, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can yield 2-aminobutane-1,4-dione. chemrxiv.org Conversely, the amino group can be transformed into other nitrogen-containing functionalities. A notable transformation involves the conversion of the hydroxyl groups into better leaving groups, such as mesylates or tosylates, to facilitate nucleophilic substitution reactions. For example, N-Boc-(S)-2-aminobutane-1,4-diol can be converted to the corresponding N-Boc-(S)-2-aminobutane-1,4-diyl dimethanesulfonate by treatment with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. aablocks.com This dimesylate is a versatile intermediate for further transformations.

| Transformation | Reagents and Conditions | Product | Reference(s) |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, THF | N-Boc-(S)-2-aminobutane-1,4-diol | scbt.com |

| Dimesylation | Methanesulfonyl chloride (MsCl), Pyridine, DCM, 0 °C to r.t. | N-Boc-(S)-2-aminobutane-1,4-diyl Dimethanesulfonate | aablocks.com |

| Oxidation | Potassium permanganate or Chromium trioxide | 2-Aminobutane-1,4-dione | chemrxiv.org |

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The trifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals. aablocks.com Depending on the reaction conditions and the protecting group strategy employed, different ring systems can be accessed.

A key strategy involves the intramolecular cyclization of suitably derivatized this compound. For instance, the N-Boc protected dimesylate derivative can undergo intramolecular cyclization upon treatment with a base like potassium tert-butoxide (KOtBu) to form a chiral aziridine (B145994). thieme-connect.de This highly strained three-membered ring is a valuable intermediate that can be regioselectively opened by various nucleophiles to introduce new functionalities. For example, reaction with thioacetic acid leads to the selective opening of the aziridine to yield the corresponding 1-thioacetate product. aablocks.com

Furthermore, this compound and its derivatives can be employed in the synthesis of larger heterocycles such as piperazines, morpholines, and their analogues. These scaffolds are of significant interest in medicinal chemistry. researchgate.net For example, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids, which can be conceptually linked to the use of this compound as a chiral diamine surrogate after appropriate functional group manipulation. google.com The use of this chiral building block allows for the stereocontrolled synthesis of these important heterocyclic systems. One-pot procedures involving iron- and copper-catalyzed C-N and C-O bond formations have been developed for the synthesis of indolines and dihydrobenzofurans, where derivatives of this compound could serve as valuable chiral precursors. aablocks.com

| Starting Material | Reagents and Conditions | Heterocyclic Product | Reference(s) |

| N-Boc-(S)-2-aminobutane-1,4-diyl Dimethanesulfonate | Potassium tert-butoxide (KOtBu) | N-Boc-(S)-2-aminomethyl-aziridine | thieme-connect.de |

| N-Boc-(S)-2-aminomethyl-aziridine | Thioacetic acid, DCM | N-Boc-(S)-(2-amino-1-thioacetyl-butyl) mesylate | aablocks.com |

| N-Tosyl phenylethylamine derivatives (conceptual link) | Fe(III)-catalyzed iodination, then Cu(I)-catalyzed cyclization | Substituted Indolines | aablocks.com |

Regio- and Stereoselective Functionalization of Hydroxyl and Amine Moieties

The presence of two primary hydroxyl groups and a primary amine group on a chiral backbone presents both a challenge and an opportunity for regio- and stereoselective functionalization. The ability to selectively modify one functional group in the presence of others is paramount for the efficient synthesis of complex target molecules.

The regioselective functionalization of the two hydroxyl groups is a key consideration. Due to their similar reactivity as primary alcohols, differentiating between the C1 and C4 hydroxyls often requires sophisticated strategies. One approach involves the use of protecting groups that can be selectively introduced or removed. Another strategy leverages the inherent stereochemistry of the molecule. The chiral center at C2 can influence the reactivity of the neighboring functional groups, potentially leading to diastereoselective reactions. For instance, in reactions involving bulky reagents, the stereochemistry at C2 may direct the reagent to the less sterically hindered hydroxyl group. While specific studies on the regioselective protection of this compound are not extensively detailed in the provided search results, general principles of diol chemistry can be applied. For example, tin-based catalysts have been shown to promote the regioselective sulfonylation of the primary alcohol in a diol containing both primary and secondary alcohols, a strategy that could potentially be adapted. rsc.org

Chemoselectivity, the selective reaction of one type of functional group over another, is also a critical aspect. The nucleophilicity of the amine versus the hydroxyl groups can be modulated by the reaction conditions, such as pH. In acidic media, the amine is protonated and becomes non-nucleophilic, allowing for reactions to occur selectively at the hydroxyl groups. Conversely, under basic or neutral conditions, the amine is typically more nucleophilic than the hydroxyl groups and will react preferentially with electrophiles. The use of a Boc protecting group on the amine is a common strategy to deactivate it towards electrophiles, thereby enabling selective reactions at the hydroxyl groups. chemrxiv.org

The stereocenter at C2 plays a crucial role in stereoselective transformations. When this compound is used as a chiral building block, its inherent chirality can be transferred to new stereocenters formed during a reaction, leading to the synthesis of enantiomerically enriched products. This is a fundamental concept in asymmetric synthesis. For example, in the synthesis of complex molecules, the stereochemistry of the starting material can control the facial selectivity of additions to nearby prochiral centers.

| Reaction Type | Strategy | Key Factors | Potential Outcome | Reference(s) |

| Regioselective Hydroxyl Functionalization | Catalytic methods | Steric hindrance, catalyst coordination | Selective modification of C1-OH or C4-OH | rsc.orgsmolecule.com |

| Chemoselective Amine Functionalization | pH control | Nucleophilicity of amine vs. hydroxyls | Selective N-alkylation or N-acylation | researchgate.net |

| Chemoselective Hydroxyl Functionalization | N-Protection | Deactivation of the amine group | Selective O-alkylation or O-acylation | chemrxiv.org |

| Stereoselective Reactions | Chiral induction | Influence of the C2 stereocenter | Formation of new stereocenters with high diastereoselectivity | chemrxiv.org |

Advanced Spectroscopic and Computational Investigations of 2s 2 Aminobutane 1,4 Diol and Its Derivatives

Spectroscopic Characterization for Stereochemical Assignment and Purity Assessment

The definitive structural elucidation and verification of the enantiopurity of chiral molecules like (2S)-2-aminobutane-1,4-diol are critically dependent on modern spectroscopic techniques. These methods provide detailed information on the molecular structure, connectivity, and the specific spatial arrangement of atoms, which is essential for confirming the (2S) stereochemistry and assessing the sample's purity.

Purity and identity are initially established through fundamental data, including molecular formula (C₄H₁₁NO₂) and molecular weight (105.14 g/mol ). nih.govscbt.com Unique identifiers are assigned to ensure precise tracking and documentation in research and databases. For this compound, a key identifier is its CAS Registry Number, 10405-07-9. nih.govscbt.comambeed.com

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for unambiguous characterization. ambeed.com

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. The stereochemistry at the chiral center (C2) influences the magnetic environment of neighboring protons, leading to distinct spectral patterns that can be used to confirm the relative and absolute configuration, often with the aid of chiral derivatizing agents or chiral solvating agents.

Chiral HPLC: This is a crucial technique for determining the enantiomeric excess (e.e.) of the compound. By using a chiral stationary phase, the two enantiomers, (2S)- and (2R)-2-aminobutane-1,4-diol, can be separated and quantified, providing a precise measure of enantiopurity.

LC-MS: This hybrid technique confirms the molecular weight of the compound through mass spectrometry while separating it from impurities via liquid chromatography. ambeed.com The mass spectrum provides the mass-to-charge ratio (m/z), confirming the molecular mass of 105.14 Da. nih.gov

These methods collectively ensure that the material used in further studies is of the correct identity, stereochemical configuration, and high purity.

Table 1: Key Identifiers and Available Spectroscopic Data for this compound

| Identifier/Data | Value/Information | Source(s) |

|---|---|---|

| CAS Number | 10405-07-9 | nih.govscbt.comambeed.com |

| Molecular Formula | C₄H₁₁NO₂ | nih.govscbt.com |

| Molecular Weight | 105.14 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | (S)-2-Aminobutane-1,4-diol, L-Homoserinol | nih.gov |

| Available Data | NMR, HPLC, LC-MS, UPLC | ambeed.com |

Computational Chemistry Approaches to Conformational Analysis and Reactivity Prediction

Computational chemistry has become an essential tool for investigating molecular properties that can be difficult to probe experimentally. For this compound and its derivatives, computational approaches provide deep insights into their conformational preferences, electronic structure, and chemical reactivity.

Molecular modeling and docking are powerful computational techniques used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein or enzyme. journaljpri.compomics.com This is particularly relevant for derivatives of this compound, which can serve as chiral building blocks in the design of new therapeutic agents. nih.gov

The process involves:

Modeling the 3D Structure: A three-dimensional model of the ligand derivative is generated. For flexible molecules like derivatives of this compound, a conformational analysis is performed to identify low-energy shapes the molecule can adopt. wustl.edu

Target Preparation: The 3D structure of the biological target (e.g., an enzyme) is obtained, often from crystallographic data or through homology modeling. nih.gov

Molecular Docking: A docking algorithm systematically samples possible binding poses of the ligand within the active site of the target protein. journaljpri.compomics.com These poses are then "scored" based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) to estimate the binding affinity. nih.gov

The output of these studies is typically a binding energy value (often in kcal/mol), which predicts the strength of the interaction, and a visual model of the most likely binding pose. nih.gov For example, in studies of other heterocyclic compounds, binding energies against protein targets ranged from -6.85 to -8.75 kcal/mol, indicating favorable interactions. nih.gov Such studies can guide the synthesis of new derivatives by predicting which modifications would enhance binding affinity and selectivity for a specific biological target. pomics.comacs.org

Table 2: Example Output from a Hypothetical Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | The biological macromolecule being studied. | e.g., Plasmodium falciparum Adenylosuccinate Lyase |

| Binding Energy (kcal/mol) | An estimation of the binding affinity; more negative values suggest stronger binding. | -6.85 to -8.75 nih.gov |

| Key Interactions | Specific amino acid residues in the target's active site that interact with the ligand. | e.g., Hydrogen bond with SER12, HIS54 |

| Predicted Pose | The lowest energy 3D orientation of the ligand within the binding site. | Visual 3D coordinates |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the detailed mechanisms of chemical reactions at the atomic level. nih.gov These methods can model the electronic structure of molecules and map out the entire energy landscape of a reaction, from reactants to products, including high-energy transition states. nih.govrsc.org

For reactions involving this compound, these calculations can:

Elucidate Reaction Pathways: Determine the step-by-step process of a chemical transformation, such as its synthesis or derivatization. For instance, creating a new benzaldehyde (B42025) lyase for the synthesis of 2-aminobutane-1,4-diol (B3032749) from formaldehyde (B43269) was a subject of recent study. ucas.ac.cn

Identify Transition States: Calculate the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.gov

Explain Stereoselectivity: In enzymatic reactions, quantum chemical calculations can explain why one stereoisomer is formed preferentially over another by comparing the activation energies of the pathways leading to each product. ucas.ac.cn

Catalyst Design: By understanding the mechanism of an existing catalytic reaction, researchers can computationally design new catalysts with improved efficiency or selectivity before attempting laborious experiments. nih.govrsc.org

The use of quantum chemical cluster approaches in biocatalysis and modeling enzymatic enantioselectivity are active areas of research that rely on these computational methods. ucas.ac.cn These theoretical investigations are crucial for understanding and optimizing the synthesis and reactivity of complex chiral molecules like this compound.

Future Research Directions and Emerging Paradigms for 2s 2 Aminobutane 1,4 Diol Chemistry

Development of Novel and More Efficient Synthetic Routes

The pursuit of more sustainable and efficient methods for producing enantiomerically pure (2S)-2-aminobutane-1,4-diol is a significant area of ongoing research. Current strategies often rely on classical resolution or multi-step syntheses, which can be inefficient.

Recent advancements have focused on biocatalytic and chemoenzymatic approaches to overcome these limitations. One promising strategy involves the use of engineered enzymes. For instance, a benzaldehyde (B42025) lyase has been engineered to catalyze the coupling of 3-hydroxypropanal (B37111) and formaldehyde (B43269), followed by a transaminase-mediated reaction to produce optically pure 2-aminobutane-1,4-diol (B3032749). researchgate.net This enzymatic approach offers a more atom-economical and environmentally friendly alternative to traditional chemical syntheses. researchgate.net

Another innovative route combines enzymatic hydroxymethylation and asymmetric reduction or transamination in a one-pot process starting from simple materials like acrolein and formaldehyde. researchgate.net The development of one-pot, two-step enzymatic processes, such as those involving a benzaldehyde lyase and an imine reductase, further streamlines the synthesis of related chiral amino alcohols and holds promise for the efficient production of this compound.

Future research will likely focus on the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope. The integration of computational protein design with directed evolution is expected to accelerate the development of highly efficient biocatalysts for the synthesis of this compound and its derivatives. researchgate.net

Expansion of Applications in Catalysis and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role as a chiral building block in pharmaceutical synthesis.

In the field of asymmetric catalysis , this compound and its derivatives have the potential to serve as chiral ligands for metal-catalyzed reactions. The presence of both amine and hydroxyl functionalities allows for the formation of stable chelate complexes with a variety of metals. The development of new catalysts based on this scaffold could lead to advancements in enantioselective transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

In materials science , the diol and amino functionalities of this compound make it a suitable monomer for the synthesis of novel functional polymers. Incorporation of this chiral unit into polymer backbones could lead to materials with unique properties, such as chirality-induced self-assembly, enhanced thermal stability, or specific recognition capabilities. Potential applications for such polymers include chiral stationary phases for chromatography, biodegradable materials, and advanced optical materials. The compound is noted to have a wide range of applications in materials science. chemscene.com

Mechanistic Insights into Enzymatic and Asymmetric Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and application of this compound is crucial for the rational design of improved catalysts and processes.

For enzymatic transformations , detailed kinetic and structural studies of enzymes like transaminases and lyases involved in the synthesis of this compound can provide valuable insights. researchgate.netresearchgate.net Understanding the substrate-binding modes and the role of active site residues is essential for engineering enzymes with enhanced stereoselectivity and catalytic efficiency. whiterose.ac.uk For example, investigating the mechanism of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that catalyze C-C bond formation could lead to new biocatalytic routes for producing this amino diol. researchgate.net

In asymmetric catalysis , elucidating the structure and reactivity of metal complexes containing this compound-derived ligands is a key research area. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be employed to characterize the catalyst-substrate interactions that govern the stereochemical outcome of a reaction. This knowledge will facilitate the design of more effective and selective catalysts for a broad range of chemical transformations.

| Research Area | Key Focus | Potential Impact |

| Novel Synthetic Routes | Biocatalysis, Chemoenzymatic Synthesis, One-Pot Processes | Increased efficiency, sustainability, and atom economy in the production of this compound. |

| Catalysis Applications | Asymmetric Catalysis (Chiral Ligands) | Development of new, highly selective catalysts for enantioselective transformations. |

| Materials Science | Functional Polymers | Creation of advanced materials with unique chiral properties for various applications. |

| Mechanistic Studies | Enzymatic and Catalytic Mechanisms | Rational design of improved enzymes and catalysts with enhanced performance. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.